CuSO4-Catalyzed dual annulation to synthesize O, S or N-containing tetracyclic heteroacenes†

Chemical Communications Pub Date: 2020-03-04 DOI: 10.1039/D0CC01172J

Abstract

In this work, CuSO4 is utilized as a practical redox catalyst for tandem dual annulation in the synthesis of indole-fused tetracyclic heteroacenes, which are important skeletons in both medicinal chemistry and materials chemistry. The preparation of such skeletons in a convenient and efficient manner is in high demand. This method realizes the modular synthesis of benzofuro-, benzothieno-, and indoloindoles from abundant feedstocks such as 2-halobenzyl halides and nitrile derivatives in up to 99% yields, providing a rapid access to diverse indole-fused heteroacenes with biological or optoelectronic properties.

Graphical abstract: CuSO4-Catalyzed dual annulation to synthesize O, S or N-containing tetracyclic heteroacenes
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